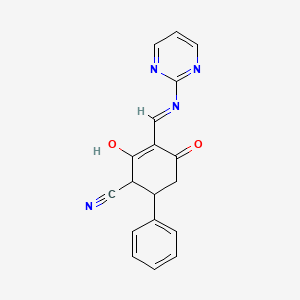
2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile” is a chemical compound that is part of the pyrimidine family . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions . For example, a new series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido [3,2:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized by condensation and structure characterized by UV, IR, and NMR studies .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .Chemical Reactions Analysis
Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile” can be found on various chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique
Heterocyclic Synthesis and Chemical Reactions
The synthesis of polyfunctionally substituted pyridine, pyrazole derivatives, and other heterocyclic compounds using β-oxoanilides and similar key intermediates demonstrates the compound's utility in creating structurally diverse molecules. These synthetic pathways often involve reactions with active methylene compounds, hydrazines, or through condensation reactions, highlighting the compound's versatility in organic synthesis. For instance, Hussein, Harb, and Mousa (2008) detailed the condensation of β-oxoanilides with various reagents to yield a range of heterocyclic derivatives, emphasizing the compound's role in the facile synthesis of complex molecules (Hussein, Harb, & Mousa, 2008).
Molecular Engineering and Photovoltaic Properties
In the realm of materials science, the molecular engineering of compounds with the core structure similar to "2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile" has been explored for improving optoelectronic and photovoltaic properties. Hundal et al. (2019) synthesized a novel electron donor via the molecular engineering of cyanopyrid-2,6-dione functionality, showcasing improved optoelectronic and photovoltaic properties, highlighting the potential of such compounds in the development of advanced materials (Hundal et al., 2019).
Antibacterial and Anticancer Applications
Research has also delved into the biological activity of compounds structurally related to "2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile". For example, the synthesis and characterization of novel heterocyclic compounds for antibacterial activity studies have been conducted, indicating the biomedical relevance of these molecules. Waghmare et al. (2012) synthesized novel heterocyclic compounds containing pyrimido-pyrimidine moieties and evaluated their antibacterial activity, underlining the compound's potential in medicinal chemistry applications (Waghmare et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile” and other pyrimidine derivatives could involve further exploration of their biological activities and potential therapeutic applications . For example, pyrimidine derivatives have shown promise in the treatment of various diseases, including cancer .
Propriétés
IUPAC Name |
2-hydroxy-4-oxo-6-phenyl-3-[(E)-pyrimidin-2-yliminomethyl]cyclohex-2-ene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c19-10-14-13(12-5-2-1-3-6-12)9-16(23)15(17(14)24)11-22-18-20-7-4-8-21-18/h1-8,11,13-14,24H,9H2/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLWVALZUYOMW-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=C(C1=O)C=NC2=NC=CC=N2)O)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(=C(C1=O)/C=N/C2=NC=CC=N2)O)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)
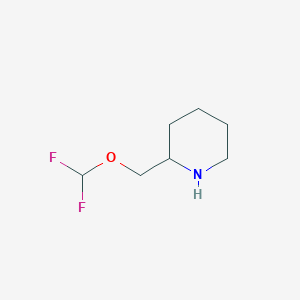
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)
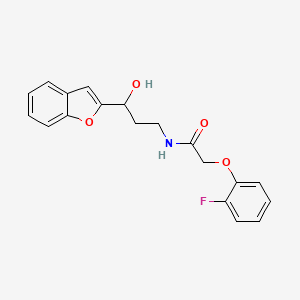
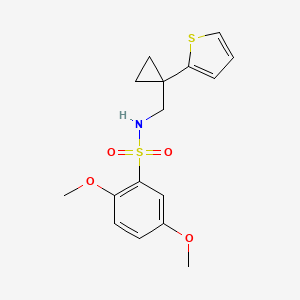
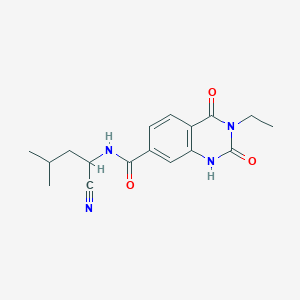

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)
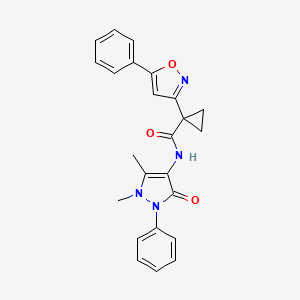
![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)
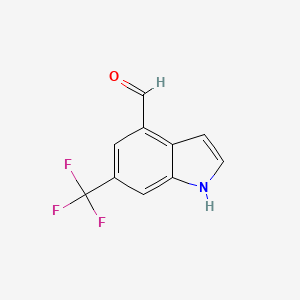
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2812037.png)